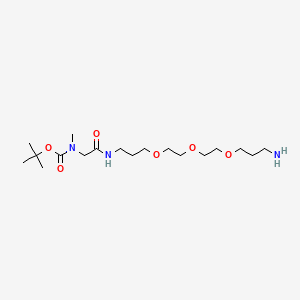
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide (NMTBG) is an amphiphilic molecule that has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, for drug delivery, and for the study of biochemistry and physiology.
Aplicaciones Científicas De Investigación
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including peptides and polymers. It has also been used as a drug delivery vehicle, as it has been found to increase the solubility and stability of drugs in aqueous solutions. Additionally, it has been used in the study of biochemistry and physiology, as it has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is not yet fully understood. However, it is believed that the amphiphilic nature of the molecule allows it to interact with the cell membrane and other membrane proteins, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide has been found to have a variety of biochemical and physiological effects. It has been found to increase the solubility of drugs in aqueous solutions, and also to increase the stability of drugs in aqueous solutions. Additionally, it has been found to have a variety of effects on cell membranes, including increased permeability and increased binding affinity. It has also been found to have a variety of effects on proteins, including increased activity and increased stability. Finally, it has been found to have a variety of effects on enzymes, including increased activity and increased stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is its amphiphilic nature, which allows it to interact with cell membranes and other membrane proteins. Additionally, it is relatively easy to synthesize, and is stable in aqueous solutions. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively short half-life in aqueous solutions, and its effects on proteins and enzymes are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide research. One potential direction is the development of new drug delivery vehicles based on N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide. Additionally, further research could be conducted to better understand the effects of N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide on proteins and enzymes. Finally, research could be conducted to explore the potential therapeutic applications of N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide, such as its use in the treatment of cancer or other diseases.
Métodos De Síntesis
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is synthesized using a condensation reaction between N-methyl-N-tert-butoxycarbonyl-glycine and 13-amino-4,7,10-trioxatridecane. This reaction involves the formation of an amide bond between the two molecules, resulting in the formation of N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide. The reaction is typically carried out in an aqueous solution, at a pH of 8-9, and at a temperature of 25-35°C. The reaction is typically complete within 1-3 hours.
Propiedades
IUPAC Name |
tert-butyl N-[2-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-2-oxoethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3O6/c1-18(2,3)27-17(23)21(4)15-16(22)20-8-6-10-25-12-14-26-13-11-24-9-5-7-19/h5-15,19H2,1-4H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIIDBLEQAMQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NCCCOCCOCCOCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)
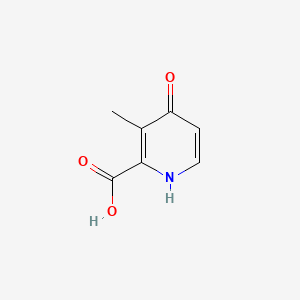
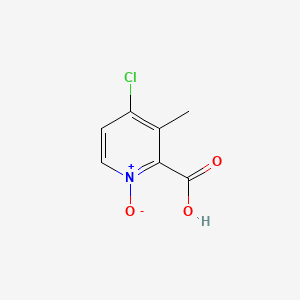
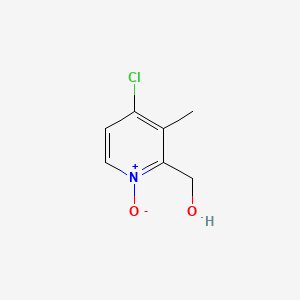
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-(9CI)](/img/no-structure.png)
![1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B590201.png)

![1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B590205.png)
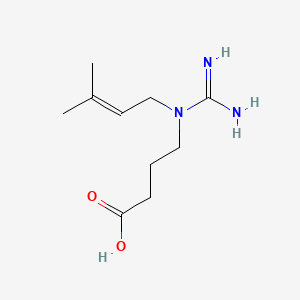
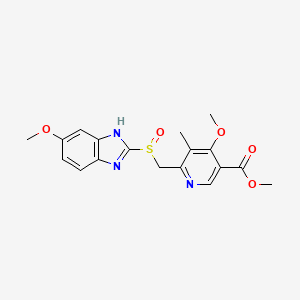

![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)